molecular formula C12H20N2O B503760 [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine CAS No. 827328-29-0

[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine

Cat. No.: B503760
CAS No.: 827328-29-0
M. Wt: 208.3g/mol
InChI Key: XMQLSZFTTPDIRP-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine is a versatile tertiary amine intermediate of significant interest in advanced organic synthesis and pharmaceutical development. Its structural framework, incorporating both a dimethylaminoethyl group and a 3-methoxyphenylmethyl group, provides a balanced lipophilicity and basicity that is highly valuable for designing bioactive molecules . The electron-donating characteristics of these functional groups enhance its reactivity in key synthetic pathways, including nucleophilic substitutions and reductive amination processes . This compound serves as a critical precursor in the synthesis of complex pharmacophores. Notably, it is employed in patented processes for the preparation of important chemical entities such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, a structural component of centrally-acting analgesics . Its utility in constructing molecules that target the central nervous system (CNS) makes it a valuable building block in neurological disorder research . The presence of the dimethylamine (DMA) pharmacophore is a common feature in numerous FDA-approved drugs, underscoring the relevance of this intermediate in medicinal chemistry campaigns aimed at developing therapeutics with enhanced bioavailability and efficacy . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3/h4-6,9,13H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQLSZFTTPDIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Methoxybenzylamine with 2-(Dimethylamino)ethyl Halides

Alkylation represents a direct route to synthesize [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine by reacting 3-methoxybenzylamine with 2-(dimethylamino)ethyl halides. This method leverages nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the alkylating agent.

Procedure :
3-Methoxybenzylamine is dissolved in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF). To this, 2-(dimethylamino)ethyl chloride hydrochloride is added stoichiometrically under basic conditions (e.g., potassium carbonate or triethylamine) to neutralize HCl byproducts. The reaction proceeds at 40–60°C for 6–12 hours, yielding the secondary amine after aqueous workup .

Optimization :

  • Solvent Choice : THF enhances nucleophilicity but may require longer reaction times compared to acetonitrile .

  • Base Selection : Triethylamine offers superior solubility for alkyl halides, while potassium carbonate facilitates easier filtration .

  • Yield : Typical yields range from 65% to 78%, with purity ≥95% after recrystallization from ethyl acetate .

Challenges :

  • Over-alkylation to tertiary amines is mitigated by using a 1:1 molar ratio of reactants.

  • Residual salts necessitate multiple washes with brine and sodium bicarbonate .

Reductive Amination of 3-Methoxybenzaldehyde with Dimethylaminoethylamine

Reductive amination offers a single-step synthesis by condensing 3-methoxybenzaldehyde with dimethylaminoethylamine, followed by reduction of the intermediate imine. This method is favored for its atom economy and mild conditions.

Procedure :
A mixture of 3-methoxybenzaldehyde (1.0 equiv) and dimethylaminoethylamine (1.2 equiv) in methanol is stirred with a reducing agent such as sodium cyanoborohydride (NaBH3CN) at room temperature for 24 hours. Alternatively, catalytic hydrogenation using Raney nickel under 50 psi H2 pressure achieves full conversion in 4–6 hours .

Key Parameters :

  • pH Control : Acetic acid (0.1–0.5 M) stabilizes the imine intermediate, enhancing reduction efficiency .

  • Catalyst Impact : Raney nickel provides faster kinetics but requires rigorous exclusion of oxygen, whereas NaBH3CN is air-stable but costlier .

  • Yield : 70–85% with ≥90% purity after column chromatography (silica gel, ethyl acetate/hexane) .

Advantages :

  • Avoids alkylating agents, reducing byproduct formation.

  • Scalable to multi-kilogram batches with consistent reproducibility .

Grignard Reaction-Based Synthesis

Grignard reagents enable the construction of the amine’s carbon skeleton via nucleophilic addition to nitriles or ketones, followed by amination. This route is particularly useful for introducing stereochemical control.

Procedure :
3-Methoxyphenylmagnesium bromide is prepared in THF by reacting 3-bromoanisole with magnesium turnings. This Grignard reagent is then added to a solution of 2-(dimethylamino)acetonitrile in THF at 0°C. After quenching with ammonium chloride, the resulting imine is reduced with lithium aluminum hydride (LiAlH4) to yield the target amine .

Optimization :

  • Temperature : Reactions conducted below 10°C prevent side reactions such as ketone formation .

  • Reduction Agent : LiAlH4 ensures complete reduction of the nitrile to the primary amine, which subsequently reacts with the Grignard-derived intermediate .

  • Yield : 55–65% after distillation under reduced pressure .

Limitations :

  • Moisture sensitivity necessitates anhydrous conditions.

  • LiAlH4 poses handling risks, requiring specialized equipment .

Wittig Reaction Approaches

The Wittig reaction constructs the ethylene bridge between the aromatic and amine moieties, offering a versatile pathway for late-stage functionalization.

Procedure :
A phosphonium ylide is generated from ethyltriphenylphosphonium bromide and potassium tert-butoxide in methyl tert-butyl ether. This ylide reacts with 3-methoxybenzaldehyde to form the styrene derivative, which undergoes hydroamination with dimethylamine under palladium catalysis to yield the target compound .

Key Steps :

  • Ylide Formation : Conducted at −10°C to prevent premature decomposition .

  • Hydroamination : Pd/C (5 wt%) in ethanol at 50°C under H2 atmosphere achieves 80% conversion in 8 hours .

  • Yield : 60–70% after acid-base extraction and recrystallization .

Advantages :

  • High regioselectivity for the anti-Markovnikov addition.

  • Compatible with diverse aromatic aldehydes for structural analogs .

Purification and Isolation Techniques

Purification is critical to achieving pharmaceutical-grade this compound. Common methods include salt formation, distillation, and chromatography.

Salt Precipitation :
Treatment with hydrobromic acid selectively precipitates the hydrobromide salt, which is reconverted to the free base using NaOH . This method achieves ≥99% purity but requires careful pH control .

Distillation :
Short-path distillation under vacuum (0.1–0.5 mmHg) isolates the amine as a colorless oil. Boiling points range from 120–125°C, depending on the solvent .

Chromatography :
Silica gel chromatography with ethyl acetate/hexane (1:3) removes polar byproducts. Automated flash systems enhance throughput for industrial applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • The amine functionality in the compound may modulate neurotransmitter levels, suggesting potential applications in treating depression. Similar compounds with structural analogies have demonstrated antidepressant effects through serotonin reuptake inhibition.
  • Antioxidant Properties :
    • The compound may exhibit antioxidant activity, which is crucial in neutralizing free radicals and reducing oxidative stress. Such properties are valuable in developing therapeutic agents for conditions linked to oxidative damage.
  • Antimicrobial Effects :
    • Research indicates that compounds with similar structures show efficacy against various bacterial strains, pointing towards potential applications in treating infections.

Drug Delivery Systems

Recent studies highlight the use of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine in nanomedicine:

  • Nanocarrier Development :
    • The compound can be integrated into amphiphilic block copolymers that self-assemble into nanosized micelles for drug delivery. These micelles can encapsulate therapeutic agents such as quercetin, enhancing their delivery and efficacy in targeted therapies.
  • Stimuli-Responsive Drug Delivery :
    • Copolymers incorporating this compound can respond to environmental changes (e.g., pH and temperature), facilitating controlled drug release mechanisms. This property is particularly advantageous for targeted cancer therapies where localized drug release is critical.

Synthetic Methodologies

The synthesis of this compound can be achieved through various routes, allowing for structural modifications that enhance biological activity:

  • Grignard Reaction :
    • A notable method involves the Grignard reaction for isolating and purifying derivatives of the compound, which can lead to high yields of desired products while avoiding toxic reagents .

Case Studies

  • Clinical Case Reports :
    • The relevance of compounds structurally similar to this compound is underscored by clinical reports on related substances, such as 25I-NBOMe, indicating the importance of understanding their pharmacokinetics and metabolic pathways .
  • Quantitative Structure-Activity Relationship (QSAR) Studies :
    • QSAR models have been employed to predict the biological responses associated with this compound, highlighting how structural features influence activity and guiding future research directions in drug development.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxyphenyl group can engage in hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Aromatic Amines

  • This compound (MW 165.24, C10H15NO) is simpler and used in neurotransmitter analog studies .
  • N-[2-(Dimethylamino)ethyl]-3-(trifluoromethyl)aniline: Substitutes the 3-methoxyphenyl with a trifluoromethylphenyl group, enhancing electron-withdrawing properties and altering bioactivity .
  • [1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine : Incorporates a pyrazole ring, increasing steric bulk and modifying electronic properties (MW 259.35, C15H21N3O). Such derivatives are explored in medicinal chemistry for heterocyclic diversity .

Ligands in Coordination Chemistry

  • Tris[2-(dimethylamino)ethyl]amine (Me₆TREN): A tertiary amine with three dimethylaminoethyl arms, forming stable complexes with transition metals (e.g., Cu in ATRP catalysis). The target compound’s single dimethylaminoethyl group limits its chelation capacity compared to Me₆TREN .
  • Zinc and lithium complexes with pyrrolyl-Schiff base ligands: These utilize dimethylaminoethyl groups for metal coordination, highlighting the importance of amine positioning in polynuclear complex formation .

Physicochemical Properties

  • Molecular Weight : Estimated at ~219.3 g/mol (C12H19N2O).
  • Lipophilicity: The 3-methoxyphenyl group increases logP compared to non-aromatic analogs but remains less lipophilic than pyrazole-containing derivatives (e.g., C15H21N3O, logP ~2.5) .
  • Basicity: The dimethylamino group (pKa ~8-10) provides moderate basicity, suitable for protonation in physiological or catalytic conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Applications References
[Target Compound] C12H19N2O 219.3 Secondary amine, 3-methoxyaryl Under investigation
2-(3-Methoxyphenyl)ethylamine C10H15NO 165.24 Simple aryl-methylamine Neurotransmitter analogs
Me₆TREN C12H30N4 230.39 Tertiary amine, tridentate ligand ATRP catalysis
N-[2-(Dimethylamino)ethyl]-3-(trifluoromethyl)aniline C11H15F3N2 232.25 Trifluoromethyl substituent Bioactive intermediates
Pyrazole-containing analog () C15H21N3O 259.35 Heterocyclic diversity Medicinal chemistry

Biological Activity

[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is a derivative of the phenethylamine class, which includes various psychoactive substances. Its biological activity is primarily attributed to interactions with various molecular targets in biological systems, making it a subject of interest in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : Approximately 191.27 g/mol
  • Functional Groups : The compound features a dimethylamino group, which enhances its lipophilicity, potentially facilitating the crossing of the blood-brain barrier.

The biological activity of this compound is thought to involve:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : It has been suggested that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s disease .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections.
  • Anticancer Properties : Investigations have indicated potential cytotoxic effects on cancer cell lines.
  • Antioxidant Effects : These compounds may help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Certain studies suggest efficacy against various bacterial strains.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    A study examined the effects of related compounds on neurotransmitter systems. Results indicated that compounds with similar structures could modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .
  • Enzyme Interaction Studies :
    Research focused on the inhibition of AChE by compounds similar to this compound revealed significant binding affinities, indicating potential therapeutic roles in Alzheimer's treatment .
  • Toxicological Assessments :
    A clinical case involving a related compound highlighted the need for careful monitoring due to potential adverse effects associated with high doses, emphasizing the importance of understanding the pharmacokinetics and safety profiles of these substances .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
25I-NBOMePotent psychoactiveSerotonin receptor agonism
25C-NBOMeAntipsychotic-likeDopamine receptor modulation
RivastigmineAChE inhibitorEnhances cholinergic transmission

Q & A

Q. What are the common synthetic routes for [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine, and what factors influence yield optimization?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 3-methoxybenzyl chloride may react with 2-(dimethylamino)ethylamine under basic conditions. Yield optimization depends on solvent polarity (e.g., dichloromethane vs. THF), temperature control (25–60°C), and stoichiometric ratios of reactants. Catalytic methods using palladium or copper ligands (e.g., Me₆TREN) can enhance efficiency in multi-step syntheses .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Post-synthesis characterization includes:

  • NMR spectroscopy : To confirm the presence of methoxyphenyl (δ 3.8–4.0 ppm for –OCH₃) and dimethylamino protons (δ 2.2–2.5 ppm) .
  • Mass spectrometry (MS) : For molecular ion validation (e.g., m/z 238.3 for C₁₂H₁₈N₂O) .
  • HPLC/GC : To assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How does the compound’s structure influence its solubility and stability in experimental settings?

The methoxyphenyl group enhances lipophilicity, favoring solubility in organic solvents (e.g., DMSO, ethanol). Stability is pH-dependent: the dimethylamino group protonates under acidic conditions, increasing aqueous solubility but risking degradation at extreme pH. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

Discrepancies often arise from assay conditions. For example:

  • Receptor affinity studies : Use radioligand binding assays (e.g., ³H-labeled antagonists) with controlled buffer ionic strength .
  • Enzyme inhibition : Optimize substrate concentrations (Km adjustments) and validate via Lineweaver-Burk plots. Cross-validate using orthogonal methods like SPR or ITC .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Critical steps include:

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
  • Quality control : Track impurities (e.g., des-methyl byproducts) via LC-MS and adjust reaction time/temperature to suppress side reactions .

Q. How can the compound be utilized in material science applications?

  • Polymer modification : Acts as a cross-linker in epoxy resins, improving tensile strength by 15–20% (Table 2, ).
  • Coatings : Enhances UV resistance in polyurethane films when incorporated at 2–5 wt% .

Q. What experimental designs are optimal for studying its role in neurotransmitter systems?

  • In vitro : Use primary neuronal cultures with calcium imaging to monitor real-time synaptic activity.
  • In vivo : Microdialysis in rodent models to measure extracellular dopamine/serotonin levels post-administration (dose range: 1–10 mg/kg) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in catalytic synthesis steps?

  • Catalyst optimization : Screen ligands (e.g., Me₆TREN vs. BINAP) to improve turnover number.
  • Inert conditions : Use Schlenk lines to exclude moisture/oxygen, critical for palladium-mediated couplings .

Q. What analytical approaches quantify trace impurities in bulk samples?

  • GC-MS headspace analysis : Detects volatile byproducts (e.g., residual amines) with LOD <0.1%.
  • ICP-OES : Monitors heavy metal contaminants (e.g., Pd <10 ppm) from catalytic steps .

Tables for Key Data

Property Value/Method Reference
Molecular Weight238.3 g/mol
LogP (Predicted)2.1 ± 0.3
HPLC Retention Time8.2 min (C18, 70:30 MeOH/H₂O)
Polymer Tensile Strength+18% (5 wt% loading)

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